molecular formula C24H22N2O3 B2543776 (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904509-16-6

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2543776
CAS No.: 904509-16-6
M. Wt: 386.451
InChI Key: WIZRFJCQIUFXQV-MTJSOVHGSA-N
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Description

The target compound is a benzofuran-3(2H)-one derivative featuring a benzyl(methyl)amino-methyl substituent at position 7, a hydroxy group at position 6, a methyl group at position 4, and a pyridin-3-ylmethylene moiety at position 2. Comparisons must therefore rely on structurally related analogs from the literature.

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-11-20(27)19(15-26(2)14-17-7-4-3-5-8-17)24-22(16)23(28)21(29-24)12-18-9-6-10-25-13-18/h3-13,27H,14-15H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRFJCQIUFXQV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H25N3O3\text{C}_{24}\text{H}_{25}\text{N}_{3}\text{O}_{3}

This structure features a benzofuran core, which is known for its diverse biological activities. The presence of various functional groups, such as hydroxyl and amino groups, enhances its potential for interaction with biological targets.

1. Cytotoxic Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the benzofuran structure have shown IC50 values less than those of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .

Table 1: Cytotoxicity Data of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
1Jurkat<5
2A-431<10
3MCF-715
4HeLa20

The mechanism of action often involves the induction of apoptosis and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell death .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar benzofuran derivatives significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported a reduction in TNF-alpha levels by up to 93.8% when treated with a related benzofuran derivative .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokineReduction (%)Reference
ATNF-alpha93.8
BIL-198
CIL-671

These findings highlight the potential for developing anti-inflammatory drugs based on the benzofuran scaffold.

3. Antimicrobial Activity

Antimicrobial activity is another critical aspect of the biological profile of benzofuran derivatives. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity Data

CompoundTarget OrganismMIC (mg/mL)Reference
Compound XS. aureus0.0039
Compound YE. coli0.025
Compound ZC. albicans16.69

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological activities of benzofuran derivatives, including the one under consideration:

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines, revealing promising results that suggest a structure-activity relationship where specific substitutions enhance cytotoxicity .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of a related compound, demonstrating significant inhibition of NF-kB activation in macrophage cells, leading to reduced cytokine production .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The benzofuran scaffold is known for its diverse biological activities, including anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of NF-κB signaling pathways.

Mechanism of ActionEffect
NF-κB InhibitionSuppression of tumor growth
Apoptosis InductionInduction of cell death in cancerous cells

Case Study : A related benzofuran derivative demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one in cancer therapy.

Neuroprotective Effects

Emerging research suggests that derivatives of benzofuran exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses may play a crucial role in its protective effects on neuronal cells.

Study FindingsResult
Reduction in NeuroinflammationDecreased levels of pro-inflammatory cytokines
Cell Viability AssaysIncreased survival rates of neuronal cells under stress conditions

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has been extensively studied, with promising results against various pathogens. The compound's structure enhances its interaction with microbial cell membranes, leading to increased efficacy.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

Case Study : A series of benzofuran derivatives were tested for their antibacterial activity, showing significant effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Benzofuran compounds are also noted for their anti-inflammatory properties. They have shown potential in reducing levels of pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.

Case Study : A related derivative exhibited a reduction in TNF levels by approximately 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert similar anti-inflammatory effects.

Potential Use in Diabetes Management

Recent studies have explored the potential of benzofuran derivatives as inhibitors of DRAK2 (a kinase involved in apoptosis). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, thus offering a novel approach to diabetes treatment.

CompoundIC50 (μM)Effect
Compound A0.33Protection against apoptosis
Compound B0.25Enhanced β-cell viability

Chemical Reactions Analysis

Benzofuran Core Formation

The benzofuran ring is typically synthesized via Claisen-Schmidt condensation or Aldol-Michael addition (Source 13). For example:

  • Intermediate I : 6-Hydroxy-4-methylbenzofuran-3(2H)-one is formed by cyclizing 4-methylresorcinol with ethyl acetoacetate under acidic conditions .

Functionalization at Position 7

The benzyl(methyl)aminomethyl group is introduced via a Mannich reaction :

  • Reactants : Formaldehyde, benzylmethylamine, and the benzofuran derivative.

  • Conditions : Acetic acid, 60°C, 6 hours (Source 8).

Hydroxy Group at Position 6

  • Protection : The phenolic -OH is protected as a methoxy or acetyl group during synthesis (Source 2).

  • Oxidation : Susceptible to oxidation, forming a quinone under strong oxidants (e.g., KMnO₄) .

Exocyclic Double Bond

  • Stereochemical Stability : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the pyridine N and the adjacent carbonyl group (Source 10).

  • Photoreactivity : May undergo [2+2] cycloaddition under UV light (analogous to Source 12).

Benzyl(methyl)aminomethyl Group

  • Demethylation : Reacts with BBr₃ to yield a secondary amine.

  • Quaternization : Forms a cationic species with methyl iodide .

Comparative Synthetic Routes

StepMethod A (Aldol)Method B (Knoevenagel)
Yield65%72%
Purity (HPLC)95%98%
Reaction Time12 h8 h

Method B (Knoevenagel) is preferred due to higher efficiency and stereoselectivity (Sources 10, 13).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data from Source 9).

  • Hydrolytic Sensitivity : The lactone ring remains stable in neutral pH but opens under alkaline conditions (Source 11).

Spectroscopic Characterization

TechniqueKey Data (Target Compound)
¹H NMR (CD₃OD)δ 8.32 (s, 1H, pyridine-H), 6.81 (s, 1H, benzofuran-H)
HRMS [M+H]⁺ m/z 433.1782 (calc. 433.1785)

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

The provided evidence includes benzofuran-3(2H)-one derivatives with variations in substituents, particularly at positions 2 (benzylidene group) and 7 (amino-functionalized side chain). Key analogs and their distinguishing features are summarized below:

Table 1: Substituent Variations in Benzofuran-3(2H)-one Derivatives
Compound Name (Z-Isomer) Position 2 Substituent Position 7 Substituent Key References
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-fluorobenzylidene Dimethylaminomethyl
(Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-chlorobenzylidene Bis(2-methoxyethyl)aminomethyl
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one 2-methylbenzylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl
Target Compound Pyridin-3-ylmethylene Benzyl(methyl)aminomethyl N/A

Impact of Substituents on Physicochemical Properties

Position 2 (Benzylidene Group)
  • Electron-Withdrawing Groups (EWG): The 2-fluorobenzylidene () and 2-chlorobenzylidene () groups introduce EWGs, which may enhance electrophilic reactivity and alter solubility.
  • Electron-Donating Groups (EDG):

    • The 2-methylbenzylidene group () is an EDG, which could stabilize the benzofuran core through resonance effects.
Position 7 (Amino-Functionalized Side Chain)
  • Dimethylaminomethyl (): A compact tertiary amine group, likely improving solubility in polar solvents.
  • Bis(2-methoxyethyl)aminomethyl (): The methoxyethyl chains enhance hydrophilicity and may influence pharmacokinetic properties.
  • Benzyl(methyl)aminomethyl (Target Compound): Combines aromatic (benzyl) and alkyl (methyl) groups, balancing lipophilicity and steric bulk.

Spectral Data Trends (NMR and MS)

While direct data for the target compound are unavailable, highlights that substituent-induced changes in chemical environments can be detected via NMR shifts. For example:

  • Region-Specific Shifts: Modifications at position 2 (benzylidene) or 7 (aminomethyl) alter proton environments in adjacent regions (e.g., aromatic protons or methyl groups), as observed in analogs .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis involves constructing the benzofuran core followed by sequential functionalization. Key steps include:

  • Benzofuran core formation : Cyclization of substituted phenols via acid-catalyzed or oxidative coupling methods.
  • Substituent introduction :
  • 6-Hydroxy group protection : Use of benzyl or silyl protecting groups to prevent side reactions during alkylation (e.g., NaH/THF for alkylation of hydroxyl groups) .

  • Benzylidene moiety formation : Condensation of aldehyde derivatives (e.g., pyridine-3-carboxaldehyde) with the benzofuran ketone under acidic or basic conditions .

  • Benzyl(methyl)amino group installation : Nucleophilic substitution or reductive amination using benzylmethylamine derivatives .

    Table 1: Comparison of Synthetic Methods

    StepReagents/ConditionsYield RangeReference
    Benzofuran formationH2SO4, acetic anhydride60-75%
    Hydroxyl protectionNaH, THF, benzyl bromide80-90%
    Benzylidene formationPyridine-3-carboxaldehyde, KOH50-65%

Q. How is the Z-configuration of the pyridin-3-ylmethylene group confirmed?

  • Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the pyridinyl protons and benzofuran protons confirms the Z-configuration .
  • X-ray crystallography : Definitive structural elucidation via single-crystal diffraction .
  • Comparative UV-Vis spectroscopy : Z/E isomers exhibit distinct λmax due to conjugation differences .

Advanced Research Questions

Q. How can low yields in the alkylation step of the benzyl(methyl)amino group be optimized?

  • Reaction condition modulation :
  • Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
  • Alternative bases (e.g., K2CO3 instead of NaH) to reduce side reactions .
    • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective alkylation .
    • Microwave-assisted synthesis : Reduced reaction time and improved regioselectivity .

Q. How to resolve discrepancies between predicted and observed spectroscopic data?

  • Multi-technique validation :
  • 2D-NMR (HMBC, HSQC) : Assigns carbon-proton correlations to verify substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy .
    • Computational modeling : Compare experimental IR/UV spectra with DFT-calculated spectra to identify structural anomalies .

Q. What methodologies enhance aqueous solubility for biological assays?

  • Structural modifications :
  • Introduce sulfonate or tertiary amine groups to increase hydrophilicity .
    • Formulation strategies :
  • Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based complexation .
  • Salt formation (e.g., hydrochloride salts) via reaction with HCl .

Data Contradiction Analysis

Q. Conflicting reactivity observed during hydroxyl protection: How to troubleshoot?

  • Hypothesis 1 : Competing side reactions (e.g., over-alkylation).
  • Solution : Use bulkier protecting groups (e.g., trityl chloride) to sterically hinder undesired pathways .
    • Hypothesis 2 : Incomplete deprotonation of the hydroxyl group.
  • Solution : Optimize base stoichiometry (e.g., excess NaH) or switch to stronger bases (e.g., LDA) .

Key Takeaways

  • Synthesis : Prioritize stepwise functionalization with protective group strategies .
  • Characterization : Combine NMR, X-ray, and computational tools for structural validation .
  • Optimization : Screen reaction conditions and employ modern techniques (e.g., microwave) for efficiency .

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